molecular formula C9H15NO2 B11769085 Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate

Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B11769085
M. Wt: 169.22 g/mol
InChI Key: YEUNTQQFKFOGQP-UHFFFAOYSA-N
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Description

Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate is a specialized bicyclic compound that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. This molecule features a fused aziridine ring, a high-energy structure that provides significant synthetic utility for ring-opening reactions and the construction of complex nitrogen-containing architectures . Researchers utilize this scaffold as a key precursor in the exploration of novel pharmacologically active compounds, leveraging its three-dimensional structure to access spatially defined molecules . The ethyl ester functional group offers a convenient handle for further synthetic modification, including hydrolysis to the corresponding carboxylic acid or transesterification . As a building block, its applications extend to the development of potential analgesics and anti-inflammatory agents, where the rigid bicyclic framework is used to probe biological targets and structure-activity relationships . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment and adhere to all relevant safety regulations.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-10-5-7(6)8/h6-8,10H,2-5H2,1H3

InChI Key

YEUNTQQFKFOGQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C1CNCC2

Origin of Product

United States

Preparation Methods

Base-Promoted Cyclization

A foundational approach involves the sodium hydride (NaH)-mediated heterocyclization of alkyl N-(dibromocyclohexyl)carbamates. For example, tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate undergoes cyclization in dimethylformamide (DMF) at room temperature, yielding bicyclic intermediates. While this method primarily targets 7-azabicyclo[2.2.1]heptane derivatives, analogous strategies using ethyl carbamate precursors could yield ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate. Key variables include:

  • Base : NaH or t-BuOK for deprotonation.

  • Solvent : Polar aprotic solvents like DMF enhance reaction rates.

  • Temperature : Room temperature to 60°C, depending on substrate stability.

A representative reaction pathway is shown below:

Alkyl N-(dibromocyclohexyl)carbamateNaH, DMFEthyl 3-azabicyclo[4.1.0]heptane-7-carboxylate\text{Alkyl } N\text{-(dibromocyclohexyl)carbamate} \xrightarrow{\text{NaH, DMF}} \text{this compound}

Yields for related compounds range from 52% to 78%, contingent on steric and electronic effects.

Trifluoroacetamide Derivatives

Replacing carbamates with N-(dibromocyclohexyl)-2,2,2-trifluoroacetamides improves reaction cleanliness and yield. For instance, N-(cis-3,trans-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide cyclizes in DMF with NaH to form 7-azabicyclo[2.2.1]heptane derivatives in >70% yield. This method avoids byproduct formation, making it scalable for ethyl ester analogs.

Transition-Metal-Free Radical Cyclopropanation

Oxidative Cyclopropanation of 1,6-Enynes

Recent advances employ radical-based cyclopropanation under metal-free conditions. Aza-1,6-enynes, when treated with oxidants like di-tert-butyl peroxide (DTBP), undergo four-bond formation to yield azabicyclo[4.1.0]heptane-2,4,5-triones. Adapting this method for ethyl ester synthesis involves:

  • Substrate : Ethyl 5-hexenoate derivatives.

  • Conditions : Refluxing toluene with DTBP, initiating radical chain propagation.

  • Mechanism : Homolytic cleavage of peroxide generates radicals that facilitate cyclopropanation.

Ethyl 5-hexenoateDTBP, ΔEthyl 3-azabicyclo[4.1.0]heptane-7-carboxylate\text{Ethyl 5-hexenoate} \xrightarrow{\text{DTBP, Δ}} \text{this compound}

This method offers functional group tolerance and rapid reaction times (<6 hours), though yields remain unoptimized (~40–60%).

Aziridination and Subsequent Functionalization

Aziridine Ring Formation

Aziridination of cyclohexene derivatives provides a route to the bicyclic core. For example, benzyl (1R*,6S*)-6-[(tert-butoxycarbonyl)amino]cyclohex-3-enecarboxylate reacts with tosyl chloride to form an aziridine intermediate, which is hydrogenated and esterified to yield the target compound. Critical steps include:

  • Aziridination agent : Tosyl chloride or related sulfonamides.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the cyclohexene ring.

  • Esterification : Ethanol in acidic conditions converts carboxylic acids to esters.

Fluorination and Alkylation

Post-aziridination modifications, such as fluorination or alkylation, introduce substituents. For instance, treating azabicyclo intermediates with methyl iodide and NaH installs methyl groups at the nitrogen center. Multi-step alkylation (e.g., three successive additions of NaH and methyl iodide) achieves full substitution, albeit with diminishing returns (yields drop from 52% to <30% after three cycles).

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Advantages Limitations
Base-Promoted CyclizationNaH, DMFRT to 60°C52–78%High yields, scalableByproduct formation
Radical CyclopropanationDTBP, tolueneReflux40–60%Metal-free, functional group toleranceUnoptimized yields
AziridinationTosyl chloride, H₂/Pd-CRT to 40°C45–65%Modular post-functionalizationMulti-step, time-consuming
AlkylationMethyl iodide, NaHRT to 60°C30–52%Flexibility in substitutionDiminishing returns with iterations

Mechanistic Insights and Optimization

DFT Studies on Cyclization Pathways

Density functional theory (DFT) calculations reveal that the stereochemistry of dibromocyclohexyl precursors dictates reaction outcomes. cis-3,trans-4-dibromo substrates favor bicyclo[4.1.0] formation via a chair-like transition state, whereas trans-3,cis-4 isomers lead to oxazolidinone byproducts. Optimizing precursor geometry is critical for maximizing yield.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) stabilize intermediates in base-mediated cyclizations, while non-polar solvents (toluene) favor radical pathways. Elevated temperatures (>60°C) accelerate radical reactions but risk decomposition of sensitive esters .

Chemical Reactions Analysis

Nucleophilic Substitution

The compound undergoes nucleophilic substitution reactions, particularly at positions influenced by the bicyclic framework. The nitrogen atom in the azabicyclo structure can activate adjacent carbons, facilitating such substitutions. Reagents like sodium methoxide or other nucleophiles may participate under controlled conditions.

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for converting the ester to a more reactive carboxylate form, which can then participate in further transformations such as amidation or peptide bond formation.

Oxidation

The compound can be oxidized using agents like potassium permanganate (KMnO₄) or m-chloroperbenzoic acid (m-CPBA). Oxidation may introduce oxygen-containing functional groups (e.g., ketones or epoxides) or modify the bicyclic framework, depending on the reaction conditions. For example, m-CPBA is known to induce epoxidation in similar bicyclic systems .

Ring-Opening Reactions

The bicyclic structure can undergo ring-opening under specific conditions, such as acidic or basic environments. These reactions may generate intermediates with linear or partially saturated structures, enabling further functionalization.

Common Reagents and Conditions

Reaction Type Reagents Conditions Products
Nucleophilic SubstitutionSodium methoxide, Grignard reagentsControlled temperature, inert atmosphereSubstituted derivatives
Ester HydrolysisHCl (acidic) or NaOH (basic)Heated aqueous solution3-Azabicyclo[4.1.0]heptane-7-carboxylic acid
OxidationKMnO₄, m-CPBAAcidic or neutral aqueous conditionsOxidized functional groups
Ring-OpeningAcidic/basic catalystsElevated temperatures or pressureLinearized intermediates

Nucleophilic Substitution

The nitrogen atom in the azabicyclo framework can act as a leaving group or stabilize adjacent carbons, facilitating nucleophilic attack. For example, a Grignard reagent may replace the ethyl ester group, forming new carbon-carbon bonds.

Ester Hydrolysis

Hydrolysis of the ethyl ester proceeds via a tetrahedral intermediate, leading to the carboxylic acid. This reaction is pH-dependent, with acidic conditions favoring protonation of the oxygen in the ester carbonyl.

Oxidation

Oxidation reactions depend on the oxidizing agent. For instance, KMnO₄ may cleave double bonds or oxidize alcohols to ketones, while m-CPBA can epoxidize strained cyclic systems .

Ring-Opening

The bicyclic structure’s strain drives ring-opening. Acidic conditions may protonate and destabilize the ring, while basic conditions could deprotonate and initiate nucleophilic attack, leading to cleavage.

Structural and Analytical Data

Property Value
Molecular FormulaC₉H₁₄O₃N
Molecular Weight170.21 g/mol
CAS Registry NumberNot explicitly provided
SMILESCC(=O)N1CCC2OC2C1
InChI KeyMMPWHAJQEZIIEH-UHFFFAOYSA-N

This compound’s reactivity underscores its utility in diverse chemical transformations, from pharmaceutical synthesis to advanced organic chemistry. Its bicyclic framework and functional groups enable tailored modifications, making it a versatile tool in research and industry.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate serves as a precursor for synthesizing complex bicyclic compounds and natural product analogs.
  • Synthetic Versatility : Its ability to participate in nucleophilic substitution reactions allows for the formation of amides or thioesters, expanding the scope of synthetic applications.

Biology

  • Enzyme-Substrate Interaction Studies : The unique structure of this compound makes it valuable in studying interactions between enzymes and substrates, aiding in the understanding of biochemical pathways.
  • Potential Therapeutic Uses : Preliminary studies suggest that derivatives may exhibit antimicrobial and antitumor activities, highlighting their potential in drug development.

Industry

  • Material Science : The compound can be utilized in producing polymers with unique mechanical and chemical properties, making it suitable for various industrial applications.
  • Pharmaceutical Development : Its structural characteristics make it a candidate for developing new pharmaceuticals targeting various biological pathways.

Case Study 1: Antimicrobial Activity

Research has shown that certain derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections.

Case Study 2: Antitumor Effects

Studies indicate that modifications to the compound's structure can lead to enhanced antitumor activity, making it a promising candidate for cancer therapy development.

Summary Table of Applications

Application AreaSpecific UsesReferences
ChemistryBuilding block for organic synthesis
BiologyEnzyme interaction studies; potential therapeutics
IndustryPolymer production; pharmaceutical development

Mechanism of Action

The mechanism of action of Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity or modulating their function. The ester functional group can undergo hydrolysis, releasing the active amine or carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Azabicyclo Core

a) 3-Methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester (CAS: 864754-49-4)
  • Molecular Formula: C₁₀H₁₇NO₂
  • Molecular Weight : 183.25 g/mol
  • Key Difference : A methyl group is appended to the nitrogen atom at position 3.
b) Benzyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 66207-08-7)
  • Molecular Formula: C₁₃H₁₅NO₃
  • Molecular Weight : 233.27 g/mol
  • Key Differences :
    • Replacement of the ethyl ester with a benzyl ester.
    • Incorporation of an oxygen atom (7-Oxa) in the bicyclic framework.
c) tert-Butyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 161157-50-2)
  • Molecular Formula: C₁₁H₁₉NO₃
  • Molecular Weight : 213.27 g/mol (estimated)
  • Key Difference : A bulky tert-butyl ester replaces the ethyl group.
  • Impact : Increased steric hindrance may reduce reactivity in ester hydrolysis but improve stability under acidic conditions .

Bicyclic Framework Modifications

a) 7-Azabicyclo[2.2.1]heptane-1-carboxylate Derivatives
  • Key Difference : Bicyclo[2.2.1]heptane core vs. bicyclo[4.1.0].
  • Impact : The smaller bicyclo[2.2.1] system introduces greater ring strain, enhancing reactivity in ring-opening reactions. This framework is prevalent in β-lactam antibiotics and enzyme inhibitors .
b) rac-(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane (CAS: 2174002-33-4)
  • Molecular Formula: C₈H₁₅NO
  • Molecular Weight : 141.2 g/mol
  • Key Difference : A methoxymethyl group replaces the ester functionality.
  • Impact : The absence of an ester reduces polarity, making the compound more suitable for central nervous system-targeted drug candidates .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate 1877276-38-4 C₉H₁₅NO₂ 169.22 Ethyl ester, no substituents on N Lab-scale scaffold; discontinued
3-Methyl derivative 864754-49-4 C₁₀H₁₇NO₂ 183.25 N-methyl group Enhanced lipophilicity
Benzyl 7-Oxa derivative 66207-08-7 C₁₃H₁₅NO₃ 233.27 Benzyl ester, 7-Oxa substitution Aromatic interaction studies
tert-Butyl 7-Oxa derivative 161157-50-2 C₁₁H₁₉NO₃ 213.27 tert-Butyl ester, 7-Oxa substitution Improved stability under acidic conditions
rac-(1R,6S,7R)-7-(Methoxymethyl) derivative 2174002-33-4 C₈H₁₅NO 141.2 Methoxymethyl group CNS-targeted drug scaffold

Pharmacological and Industrial Relevance

  • Medicinal Chemistry: The 3-azabicyclo[4.1.0]heptane core is explored in kinase inhibitors and GPCR modulators.
  • Industrial Use : Bulkier derivatives like the tert-butyl ester are prioritized for stability in large-scale synthesis, while benzyl esters are used in intermediates requiring orthogonal protecting groups .

Q & A

Basic: What synthetic strategies are effective for preparing Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate?

Answer:
The synthesis typically involves cyclopropanation and esterification. For example, analogous bicyclic esters are synthesized via [2+1] cycloaddition using carbene precursors (e.g., diazo compounds) followed by esterification (). Key steps include:

  • Cyclopropanation : Reacting a cyclohexene derivative with a carbene source to form the bicyclo[4.1.0] framework.
  • Esterification : Introducing the ethyl carboxylate group via nucleophilic substitution or coupling reactions.
    Characterization relies on ¹H/¹³C NMR to confirm regiochemistry and purity. For instance, in related compounds, NMR signals at δ 4.18–4.21 ppm (q, 2H) and δ 173.8 ppm (ester carbonyl) are diagnostic ( ).

Advanced: How does the bicyclo[4.1.0] framework influence reactivity in nucleophilic substitution reactions?

Answer:
The fused cyclopropane ring introduces significant ring strain, enhancing reactivity at the carboxylate group. Substituents on the azabicyclo scaffold (e.g., hydroxyl, azido groups) can modulate steric and electronic effects. For example:

  • Steric hindrance : Bulky substituents at the 3-position (e.g., tert-butyl carbamate in ) reduce nucleophilic attack rates.
  • Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) polarize the ester carbonyl, increasing electrophilicity.
    Methodological tip : Use kinetic studies (e.g., monitoring reaction progress via HPLC) to quantify substituent effects ( ).

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the bicyclic framework. For example, coupling constants (e.g., J = 7.2 Hz for the ethyl group) confirm stereochemistry ( ).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₉H₁₃NO₂ for the parent compound).
  • X-ray crystallography : Resolves absolute configuration, as seen in tert-butyl derivatives ().

Advanced: How can researchers address contradictions in spectral data (e.g., unexpected NMR signals)?

Answer:

  • Impurity analysis : Use preparative HPLC to isolate minor components and identify byproducts (e.g., diastereomers from incomplete stereocontrol in cyclopropanation).
  • Dynamic effects : Variable-temperature NMR can reveal conformational exchange (e.g., ring-flipping in the azabicyclo system).
  • Cross-validation : Compare experimental data with computational predictions (DFT-based NMR chemical shifts) ().

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Stability : The compound is stable under inert atmospheres at −20°C but may degrade via ester hydrolysis in humid conditions.
  • Storage : Use amber vials with desiccants; avoid exposure to light or strong acids/bases ().
  • Decomposition : Monitor via TLC or LC-MS; hydrolyzed products (e.g., carboxylic acid) show distinct Rf values or mass shifts ().

Advanced: What role does this compound play in medicinal chemistry research?

Answer:
The azabicyclo[4.1.0] core is a rigid scaffold for designing enzyme inhibitors (e.g., protease or kinase targets). Derivatives with boronate esters () enable Suzuki-Miyaura couplings for drug candidate diversification. Key steps :

  • Functionalization : Introduce pharmacophores (e.g., fluoromethyl groups) at the 6-position via SN2 reactions.
  • Biological testing : Screen analogs for target binding using SPR or fluorescence polarization assays ( ).

Advanced: How can computational methods aid in studying this compound’s properties?

Answer:

  • Conformational analysis : Molecular dynamics (MD) simulations predict dominant ring conformers and strain energy.
  • Reactivity prediction : DFT calculations (e.g., Fukui indices) identify electrophilic/nucleophilic sites.
  • Spectroscopic modeling : IR and NMR spectra simulated using Gaussian or ORCA software align with experimental data ( ).

Advanced: What strategies optimize the synthesis of derivatives with modified substituents?

Answer:

  • Position-selective modification : Use protecting groups (e.g., tert-butyl carbamate in ) to direct reactions to specific sites.
  • Cross-coupling : Palladium-catalyzed reactions (e.g., with boronate esters in ) enable C–C bond formation.
  • Stereocontrol : Chiral auxiliaries or asymmetric catalysis ensure enantiopure products ( ).

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